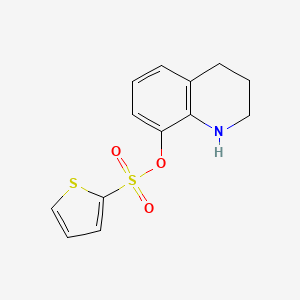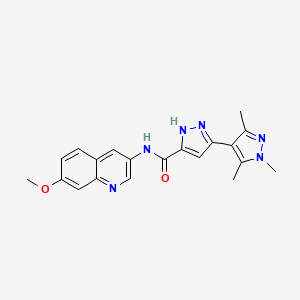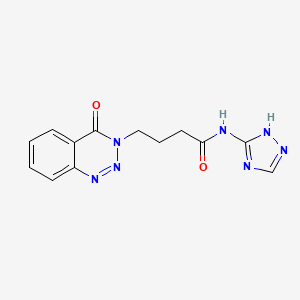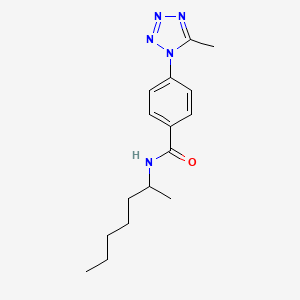
N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-6-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a methoxypyridine moiety attached to an indole core, which is further functionalized with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-6-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridine-3-carboxylic acid and 1-methylindole.
Formation of Intermediate: The carboxylic acid group of 6-methoxypyridine-3-carboxylic acid is first activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated intermediate is then coupled with 1-methylindole to form the desired this compound. This reaction is typically carried out in an organic solvent like dichloromethane (DCM) under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
化学反応の分析
Types of Reactions
N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of N-(6-hydroxypyridin-3-yl)-1-methyl-1H-indole-6-carboxamide.
Reduction: Formation of N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-6-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its indole core is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
作用機序
The mechanism of action of N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-6-carboxamide involves its interaction with molecular targets in the body. The indole core can bind to various receptors and enzymes, modulating their activity. The methoxypyridine moiety may enhance the compound’s binding affinity and selectivity for specific targets. The carboxamide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
- N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide
- N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
- N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide
Uniqueness
N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-6-carboxamide is unique due to its specific combination of functional groups The presence of both the methoxypyridine and indole moieties provides a distinct chemical profile that can lead to unique biological and chemical properties
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.
特性
分子式 |
C16H15N3O2 |
|---|---|
分子量 |
281.31 g/mol |
IUPAC名 |
N-(6-methoxypyridin-3-yl)-1-methylindole-6-carboxamide |
InChI |
InChI=1S/C16H15N3O2/c1-19-8-7-11-3-4-12(9-14(11)19)16(20)18-13-5-6-15(21-2)17-10-13/h3-10H,1-2H3,(H,18,20) |
InChIキー |
IEYPTSQYHVVDAC-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NC3=CN=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164047.png)
![6-(3-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B12164064.png)

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12164080.png)

![5-[5-(3-fluorophenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B12164098.png)
![(4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12164099.png)

![N~2~-(2-chloro-7H-purin-6-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]glycinamide](/img/structure/B12164105.png)
![Morpholin-4-yl[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]methanone](/img/structure/B12164106.png)

![methyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12164110.png)


